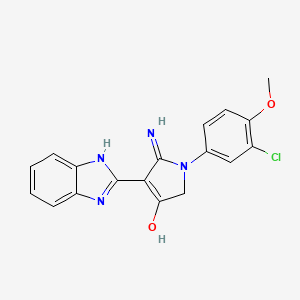
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolone ring fused with a benzodiazole moiety and substituted with amino, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodiazole Moiety: This can be achieved by the cyclization of o-phenylenediamine with formic acid or its derivatives.
Synthesis of the Pyrrolone Ring: The pyrrolone ring can be synthesized via a condensation reaction between an appropriate amine and a diketone.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzodiazole moiety, potentially converting it to a more saturated form.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like sodium methoxide for methoxylation or thionyl chloride for chlorination are commonly employed.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Saturated benzodiazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, chloro, and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Lacks the chloro and methoxy substitutions.
4-(1H-1,3-Benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the amino group.
Uniqueness
The presence of the amino, chloro, and methoxy groups in 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one makes it unique compared to its analogs
Properties
Molecular Formula |
C18H15ClN4O2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-15-7-6-10(8-11(15)19)23-9-14(24)16(17(23)20)18-21-12-4-2-3-5-13(12)22-18/h2-8,20,24H,9H2,1H3,(H,21,22) |
InChI Key |
WOFNEZHGLJZPDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















